(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride
Overview
Description
“(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of organotin (IV) carboxylates of 3- (4-cyanophenyl) acrylic acid have been synthesized and characterized2. Another synthesis method involves the use of tetrakis (triphenylphosphine) palladium (0) in N,N-dimethyl-formamide at 120℃ for 2 hours under an inert atmosphere3.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride”. However, compounds with similar structures have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction5.
Scientific Research Applications
Chemical and Biochemical Properties
Phenolic acids, including chlorogenic acid, have been extensively studied for their biological and pharmacological effects. Chlorogenic Acid (CGA) is known for its antioxidant, antibacterial, hepatoprotective, and anti-inflammatory properties, among others. It modulates lipid metabolism and glucose, suggesting potential applications in treating metabolic disorders (M. Naveed et al., 2018). These insights into CGA's activities could guide research into the biochemical properties and potential therapeutic applications of "(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride".
Antimicrobial and Anticancer Applications
Research on FTY720, a compound structurally different but with a focus on biochemical applications, shows its antitumor efficacy in several cancer models. Its mechanism involves activating sphingosine-1-phosphate receptors and S1PR-independent pathways, suggesting a broad spectrum of potential applications in cancer therapy (Li Zhang et al., 2013). This example illustrates how compounds with specific biochemical interactions could be explored for therapeutic applications, including "(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride".
Drug Synthesis and Bioefficacy
Levulinic acid's utility in drug synthesis highlights the significance of compounds with specific functional groups in developing pharmaceuticals. It serves as a raw material for direct drug synthesis and in the synthesis of derivatives for specific drug applications, demonstrating the versatility of certain compounds in medicinal chemistry (Mingyue Zhang et al., 2021). This context suggests avenues for exploring "(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride" in drug development and synthesis, given its unique structure.
Corrosion Inhibition and Industrial Applications
The application of sulfamic acid in industrial cleaning and as a corrosion inhibitor provides an example of how specific chemical compounds are valuable in non-biological contexts. Sulfamic acid's role in removing scales and metal oxides and its use as an environmentally friendly electrolyte for corrosion inhibition (C. Verma & M. Quraishi, 2022) could inform research into the industrial applications of "(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride", exploring its potential as a novel agent in similar applications.
Safety And Hazards
The safety data sheet for a related compound, “4-Cyanophenyl isocyanate”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation6.
properties
IUPAC Name |
(3S)-3-amino-4-(4-cyanophenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQBWUZSLDACSS-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375861 | |
Record name | (3S)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride | |
CAS RN |
332061-88-8, 270065-88-8 | |
Record name | Benzenebutanoic acid, β-amino-4-cyano-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332061-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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